N-(4-methoxyphenyl)-2-{15-oxo-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.0^{2,7}.0^{13,17}]heptadeca-2(7),3,5,13(17)-tetraen-14-yl}acetamide
Description
N-(4-methoxyphenyl)-2-{15-oxo-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.0^{2,7}.0^{13,17}]heptadeca-2(7),3,5,13(17)-tetraen-14-yl}acetamide is a heterocyclic compound characterized by a complex tetracyclic framework incorporating oxygen (8-oxa), sulfur (12,16-dithia), and nitrogen (14-aza) atoms. Its structural complexity implies specialized synthetic routes, likely involving cyclization and heteroatom incorporation, as seen in analogous compounds .
Properties
Molecular Formula |
C22H20N2O4S2 |
|---|---|
Molecular Weight |
440.5 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-2-(15-oxo-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2,4,6,13(17)-tetraen-14-yl)acetamide |
InChI |
InChI=1S/C22H20N2O4S2/c1-27-15-8-6-14(7-9-15)23-18(25)10-24-21-20(30-22(24)26)19-13(12-29-21)11-28-17-5-3-2-4-16(17)19/h2-9,13,19H,10-12H2,1H3,(H,23,25) |
InChI Key |
IFOYPCNDWLAKSH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CN2C3=C(C4C(COC5=CC=CC=C45)CS3)SC2=O |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-(4-methoxyphenyl)-2-{15-oxo-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.0{2,7}.0{13,17}]heptadeca-2(7),3,5,13(17)-tetraen-14-yl}acetamide typically involves multiple steps, including the formation of intermediate compounds. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness.
Chemical Reactions Analysis
N-(4-methoxyphenyl)-2-{15-oxo-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.0{2,7}.0{13,17}]heptadeca-2(7),3,5,13(17)-tetraen-14-yl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-(4-methoxyphenyl)-2-{15-oxo-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.0{2,7}.0{13,17}]heptadeca-2(7),3,5,13(17)-tetraen-14-yl}acetamide has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe to study biological processes and interactions.
Medicine: It has potential therapeutic applications, possibly acting as a drug candidate for certain diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-2-{15-oxo-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.0{2,7}.0{13,17}]heptadeca-2(7),3,5,13(17)-tetraen-14-yl}acetamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the compound’s structure and the target’s nature. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Electronic Properties
The compound’s closest analogs include:
Key Observations :
- Ring Size and Fusion : Larger tetracyclic frameworks (e.g., heptadeca-tetraen) may improve steric interactions in binding pockets compared to tricyclic systems .
Stability and Reactivity
- Thermal Stability: The target compound’s stability under recommended storage conditions is inferred to align with its trioxa analog, which is labeled as stable .
- Incompatibilities : Unlike the trioxa analog, which lacks documented incompatibilities , sulfur-containing compounds often react with strong oxidizers or heavy metals, necessitating cautious handling.
Biological Activity
The compound N-(4-methoxyphenyl)-2-{15-oxo-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.0^{2,7}.0^{13,17}]heptadeca-2(7),3,5,13(17)-tetraen-14-yl}acetamide is a complex organic molecule with potential biological activities. This article aims to explore its biological activity through various studies and findings, detailing its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a unique tetracyclic structure that includes multiple functional groups, contributing to its biological activity. The molecular formula is with a molecular weight of approximately 469.62 g/mol.
Structural Highlights
| Component | Description |
|---|---|
| Tetracyclic Framework | Provides structural rigidity and stability |
| Methoxy Group | Enhances lipophilicity and biological activity |
| Acetamide Group | Contributes to pharmacological properties |
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of phenoxy-N-arylacetamides have demonstrated effectiveness against various bacterial strains and fungi. A study by Berest et al. (2011) highlighted that such compounds could inhibit the growth of Staphylococcus aureus and Candida albicans.
Anticancer Properties
The anticancer potential of this compound has been explored in various studies. Rani et al. (2014) reported that similar compounds induce apoptosis in cancer cells through the activation of caspase pathways.
Anti-inflammatory Effects
The compound's anti-inflammatory effects are noteworthy as well. It has been shown to downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro, suggesting a mechanism that could be beneficial in treating chronic inflammatory diseases (Hsieh et al., 2012).
The proposed mechanisms for the biological activities include:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammatory pathways.
- Receptor Modulation : Interaction with cell surface receptors could alter signaling pathways relevant to cancer progression and inflammation.
- Oxidative Stress Reduction : The presence of methoxy groups may enhance antioxidant properties, reducing oxidative stress within cells.
Study 1: Antimicrobial Efficacy
A study conducted on derivatives similar to this compound revealed significant antimicrobial activity against Gram-positive and Gram-negative bacteria using the disk diffusion method.
Study 2: Cancer Cell Line Testing
In vitro tests on various cancer cell lines (e.g., MCF-7 breast cancer cells) demonstrated that the compound inhibited cell proliferation in a dose-dependent manner. Flow cytometry analysis indicated increased apoptosis rates correlating with higher concentrations of the compound.
Study 3: Anti-inflammatory Activity
Research involving animal models of arthritis showed that treatment with the compound resulted in reduced swelling and pain indicators compared to control groups, supporting its potential use as an anti-inflammatory agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
